molecular formula C22H19N3O2 B512504 (E)-1,5-dimethyl-4-((3-methyl-4-oxonaphthalen-1(4H)-ylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 294854-39-0

(E)-1,5-dimethyl-4-((3-methyl-4-oxonaphthalen-1(4H)-ylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B512504
CAS No.: 294854-39-0
M. Wt: 357.4g/mol
InChI Key: FCVCYXFFXXFOJA-UHFFFAOYSA-N
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Description

(E)-1,5-dimethyl-4-((3-methyl-4-oxonaphthalen-1(4H)-ylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.4g/mol. The purity is usually 95%.
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Biological Activity

(E)-1,5-dimethyl-4-((3-methyl-4-oxonaphthalen-1(4H)-ylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one, a pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which contributes to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O2. The compound features a pyrazolone core with additional functional groups that enhance its biological activity.

Biological Activities

Anticancer Activity
Numerous studies have indicated that pyrazolone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity
Research has demonstrated that pyrazolone derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific compound under discussion has been evaluated for its inhibitory effects on bacterial growth and has shown promising results, suggesting potential applications in treating infections.

Anti-inflammatory Effects
The anti-inflammatory activity of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is crucial for developing therapies for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in designing more potent derivatives. Key factors influencing biological activity include:

  • Substituents on the Pyrazolone Ring : Variations in substituents can significantly alter potency and selectivity.
  • Ylidene Group Modifications : Changes in the ylidene moiety can enhance interactions with biological targets.
  • Steric and Electronic Effects : The positioning of methyl groups affects the compound's overall reactivity and binding affinity.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of a series of pyrazolone derivatives, including (E)-1,5-dimethyl-4-(3-methyl-4-oxonaphthalen-1(4H)-ylidene)amino compounds. The results showed that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating a strong potential for further development.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Properties

IUPAC Name

1,5-dimethyl-4-[(3-methyl-4-oxonaphthalen-1-ylidene)amino]-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-14-13-19(17-11-7-8-12-18(17)21(14)26)23-20-15(2)24(3)25(22(20)27)16-9-5-4-6-10-16/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVCYXFFXXFOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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